molecular formula C26H25N3O7 B5141899 ETHYL 7-CYCLOPROPYL-3-[(6-ETHOXY-2-OXO-2H-CHROMEN-4-YL)METHYL]-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

ETHYL 7-CYCLOPROPYL-3-[(6-ETHOXY-2-OXO-2H-CHROMEN-4-YL)METHYL]-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

Cat. No.: B5141899
M. Wt: 491.5 g/mol
InChI Key: ADRRRPCFISANLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 7-CYCLOPROPYL-3-[(6-ETHOXY-2-OXO-2H-CHROMEN-4-YL)METHYL]-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrido[2,3-d]pyrimidine core, which is a fused ring system containing both pyridine and pyrimidine rings

Properties

IUPAC Name

ethyl 7-cyclopropyl-3-[(6-ethoxy-2-oxochromen-4-yl)methyl]-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O7/c1-4-34-16-8-9-20-17(11-16)15(10-21(30)36-20)13-29-24(31)22-18(25(32)35-5-2)12-19(14-6-7-14)27-23(22)28(3)26(29)33/h8-12,14H,4-7,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRRRPCFISANLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=O)C=C2CN3C(=O)C4=C(N=C(C=C4C(=O)OCC)C5CC5)N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ETHYL 7-CYCLOPROPYL-3-[(6-ETHOXY-2-OXO-2H-CHROMEN-4-YL)METHYL]-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the chromenyl intermediate, followed by the construction of the pyrido[2,3-d]pyrimidine core. Key steps may include cyclization reactions, esterification, and functional group modifications. Industrial production methods would focus on optimizing these steps for higher yields and purity, often involving the use of catalysts and controlled reaction conditions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

ETHYL 7-CYCLOPROPYL-3-[(6-ETHOXY-2-OXO-2H-CHROMEN-4-YL)METHYL]-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, or metabolic regulation .

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